Cas no 1806750-45-7 (Ethyl 4-(fluoromethyl)-2-methoxy-5-(trifluoromethoxy)pyridine-3-carboxylate)
Ethyl 4-(fluoromethyl)-2-methoxy-5-(trifluoromethoxy)pyridine-3-carboxylate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 4-(fluoromethyl)-2-methoxy-5-(trifluoromethoxy)pyridine-3-carboxylate
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- Inchi: 1S/C11H11F4NO4/c1-3-19-10(17)8-6(4-12)7(20-11(13,14)15)5-16-9(8)18-2/h5H,3-4H2,1-2H3
- InChI Key: GGUBLGRTZSEUON-UHFFFAOYSA-N
- SMILES: FCC1C(=CN=C(C=1C(=O)OCC)OC)OC(F)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 9
- Heavy Atom Count: 20
- Rotatable Bond Count: 6
- Complexity: 326
- XLogP3: 2.7
- Topological Polar Surface Area: 57.6
Ethyl 4-(fluoromethyl)-2-methoxy-5-(trifluoromethoxy)pyridine-3-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029083741-1g |
Ethyl 4-(fluoromethyl)-2-methoxy-5-(trifluoromethoxy)pyridine-3-carboxylate |
1806750-45-7 | 97% | 1g |
$1,445.30 | 2022-03-31 |
Ethyl 4-(fluoromethyl)-2-methoxy-5-(trifluoromethoxy)pyridine-3-carboxylate Related Literature
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
Additional information on Ethyl 4-(fluoromethyl)-2-methoxy-5-(trifluoromethoxy)pyridine-3-carboxylate
Ethyl 4-(fluoromethyl)-2-methoxy-5-(trifluoromethoxy)pyridine-3-carboxylate (CAS No. 1806750-45-7): A Comprehensive Overview
Ethyl 4-(fluoromethyl)-2-methoxy-5-(trifluoromethoxy)pyridine-3-carboxylate (CAS No. 1806750-45-7) is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and drug discovery. This compound, characterized by its intricate molecular structure, holds promise in the development of novel therapeutic agents. Its unique combination of fluorine and methoxy substituents makes it a subject of intense interest for researchers exploring innovative drug design strategies.
The molecular structure of Ethyl 4-(fluoromethyl)-2-methoxy-5-(trifluoromethoxy)pyridine-3-carboxylate features a pyridine core substituted with multiple functional groups. The presence of fluoromethyl and trifluoromethoxy groups contributes to its distinct chemical properties, which are highly valued in medicinal chemistry. These groups not only enhance the compound's metabolic stability but also improve its binding affinity to biological targets. The methoxy group further modulates the electronic distribution of the molecule, influencing its reactivity and interactions with biological systems.
In recent years, there has been a surge in research focused on the development of small molecule inhibitors targeting various diseases. Among these, compounds with pyridine cores have shown remarkable potential due to their ability to interact with a wide range of biological receptors and enzymes. The study of Ethyl 4-(fluoromethyl)-2-methoxy-5-(trifluoromethoxy)pyridine-3-carboxylate falls within this broader context, as it represents a novel scaffold that could be leveraged for the discovery of next-generation therapeutics.
One of the most compelling aspects of this compound is its versatility in synthetic chemistry. The presence of multiple reactive sites allows for diverse modifications, enabling chemists to tailor its properties for specific applications. For instance, the ester group at the 3-position provides a handle for further functionalization, making it amenable to various coupling reactions and derivatization strategies. This flexibility is particularly valuable in drug development pipelines, where rapid iteration and optimization are often required.
The pharmaceutical industry has increasingly recognized the importance of fluorinated compounds in drug design. Fluoroatoms are known to enhance drug properties such as lipophilicity, metabolic stability, and binding affinity. The incorporation of fluoromethyl and trifluoromethoxy groups into Ethyl 4-(fluoromethyl)-2-methoxy-5-(trifluoromethoxy)pyridine-3-carboxylate aligns with this trend, positioning it as a promising candidate for further exploration. Recent studies have demonstrated that fluorinated pyridines can serve as effective motifs in the development of kinase inhibitors, which are crucial for treating cancers and inflammatory diseases.
The synthesis of Ethyl 4-(fluoromethyl)-2-methoxy-5-(trifluoromethoxy)pyridine-3-carboxylate presents both challenges and opportunities for synthetic chemists. The multi-step synthesis involves careful control over reaction conditions to ensure high yield and purity. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the pyridine core efficiently. Additionally, protecting group strategies are often necessary to prevent unwanted side reactions during synthesis.
In conclusion, Ethyl 4-(fluoromethyl)-2-methoxy-5-(trifluoromethoxy)pyridine-3-carboxylate represents a significant advancement in pharmaceutical chemistry. Its unique structural features and synthetic versatility make it an attractive scaffold for the development of novel therapeutic agents. As research in this area continues to evolve, compounds like this one are likely to play a pivotal role in addressing unmet medical needs across various therapeutic domains.
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